N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-2,4-dinitro-5-fluoroaniline
CAS No.: 142744-14-7
Cat. No.: VC21154021
Molecular Formula: C16H19FN4O5S
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142744-14-7 |
|---|---|
| Molecular Formula | C16H19FN4O5S |
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-5-fluoro-2,4-dinitroaniline |
| Standard InChI | InChI=1S/C16H19FN4O5S/c1-19(2)9-11-3-4-12(26-11)10-27-6-5-18-14-7-13(17)15(20(22)23)8-16(14)21(24)25/h3-4,7-8,18H,5-6,9-10H2,1-2H3 |
| Standard InChI Key | LAFTTYMJFZRMQP-UHFFFAOYSA-N |
| SMILES | CN(C)CC1=CC=C(O1)CSCCNC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F |
| Canonical SMILES | CN(C)CC1=CC=C(O1)CSCCNC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F |
Introduction
N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-2,4-dinitro-5-fluoroaniline is a complex organic compound that incorporates various functional groups, including a furan ring, a dimethylamino group, a thioether linkage, and nitro and fluoro substituents on an aniline backbone. This compound is of interest due to its potential applications in pharmaceuticals and materials science, given its structural complexity and the presence of reactive sites.
Chemical Formula and Molecular Weight
Structural Features
-
The compound contains a furan ring with a dimethylamino group attached to it.
-
A thioether linkage connects the furan ring to an ethylenediamine backbone.
-
The aniline part of the molecule is substituted with 2,4-dinitro and 5-fluoro groups.
Synthesis and Preparation
The synthesis of N-(2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-2,4-dinitro-5-fluoroaniline typically involves multiple steps, including:
-
Furan ring synthesis: The preparation of the furan ring with a dimethylamino group.
-
Thioether formation: The reaction of the furan derivative with a suitable thiol to form the thioether linkage.
-
Aniline modification: The introduction of nitro and fluoro groups onto the aniline ring.
Potential Applications
Given its complex structure, this compound may have potential applications in:
-
Pharmaceuticals: As a precursor or intermediate in the synthesis of drugs, particularly those targeting specific biological pathways.
-
Materials Science: In the development of new materials with unique optical or electrical properties.
Safety and Handling
Handling this compound requires caution due to its potential reactivity and toxicity. It is essential to follow proper safety protocols, including the use of protective gear and working in a well-ventilated area.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume